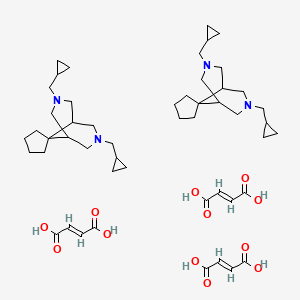

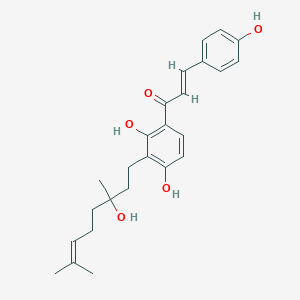

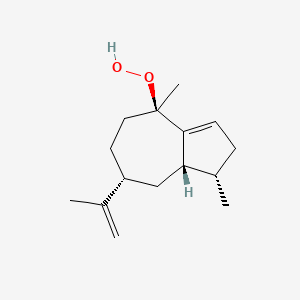

![molecular formula C23H44N6O8 B1243624 N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide](/img/structure/B1243624.png)

N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

IC202B is a C-nitro compound isolated from Streptoalloteichus sp.1454-19. It is a siderophore which exhibits immunosuppressive activity on a mixed lymphocyte culture reaction (MLCR). It has a role as a metabolite, an antimicrobial agent and an immunosuppressive agent. It is a C-nitro compound, a hydroxamic acid and a primary amino compound.

Aplicaciones Científicas De Investigación

Chelating Agent in Medical Applications

N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide, also known as Deferoxamine (DFA), is primarily used as a chelating agent. It helps remove excess iron from the body, thereby reducing organ and tissue damage. It has been shown that DFA enhances iron regulatory protein 1 (IRP1) expression and its endoplasmic reticulum (ER) membrane-binding activity in hypoxia and ER stress conditions in cultured cells (Yoo et al., 2008).

Radiolabeling and Imaging

In the context of immuno-PET (Positron Emission Tomography), the compound has been evaluated for its ability to stabilize radionuclides like niobium-90. Desferroxamine emerged as a strong candidate due to its high radiolabeling efficiency, stability of the radiolabeled Nb(V) complex, and its suitability for conjugation to biologically relevant targeting vectors. It showed less than 7% degradation over 7 days in vitro, indicating its potential for clinical applications in immuno-PET (Radchenko et al., 2014).

Enzyme and Receptor Targeting

The compound has been used in the development of sequence-specific chromogenic protease substrates. These substrates allow for the detection of enzyme activities such as HIV-protease, thereby contributing to the study of viral mechanisms and potential therapeutic interventions (Badalassi et al., 2002).

Comparative Analysis in Peptide Radiolabeling

A study comparing Desferrioxamine B (DFO) with other chelators in peptide radiolabeling revealed that DFO exhibits high in vitro and in vivo stability. This makes it suitable for radiolabeling peptides with gallium-68 for the imaging of neuroendocrine tumors, such as insulinomas (Kaeppeli et al., 2019).

Inhibitors of Neuronal Nitric Oxide Synthase

Research has explored the design of N-hydroxyl or N-amino donor group derivatives of the compound as selective inhibitors of neuronal nitric oxide synthase. These inhibitors target an enzyme responsible for nitric oxide production in the central nervous system and are considered for treating various neurodegenerative disorders (Seo et al., 2007).

Propiedades

Fórmula molecular |

C23H44N6O8 |

|---|---|

Peso molecular |

532.6 g/mol |

Nombre IUPAC |

N'-(5-aminopentyl)-N'-hydroxy-N-[5-[hydroxy-[4-(5-nitropentylamino)-4-oxobutanoyl]amino]pentyl]butanediamide |

InChI |

InChI=1S/C23H44N6O8/c24-14-4-1-7-17-27(34)22(32)12-10-20(30)25-15-5-2-8-18-28(35)23(33)13-11-21(31)26-16-6-3-9-19-29(36)37/h34-35H,1-19,24H2,(H,25,30)(H,26,31) |

Clave InChI |

BHNYEXHOBOECJW-UHFFFAOYSA-N |

SMILES canónico |

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCC[N+](=O)[O-])O)O |

Sinónimos |

IC 202B IC-202B IC202B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

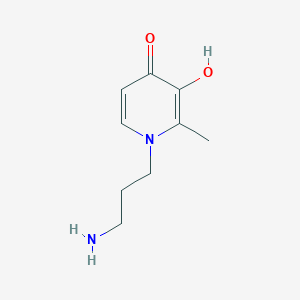

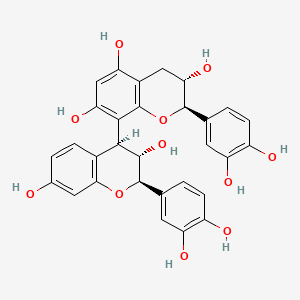

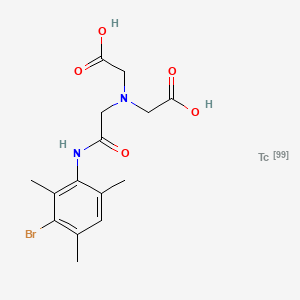

![(4S,7S,12bR)-6-oxo-7-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1243544.png)